molecular formula C24H34ClN B1198125 Droprenilamine hydrochloride CAS No. 59182-63-7

Droprenilamine hydrochloride

Katalognummer: B1198125
CAS-Nummer: 59182-63-7
Molekulargewicht: 372 g/mol
InChI-Schlüssel: HDIWDSZQIUBDFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Droprenilamine hydrochloride is a coronary vasodilator primarily used to enhance coronary blood flow and mitigate ischemia-related cardiac complications. Its molecular formula is C₂₄H₃₃N·ClH (molecular weight: 371.986 g/mol), with a SMILES notation of CC(CC1CCCCC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl . The compound lacks defined stereocenters or E/Z isomerism, simplifying its synthesis and quality control processes . Pharmacologically, it increases coronary blood flow in animal models (e.g., ovariectomized mice and anesthetized greyhounds) and reduces arrhythmias post-coronary artery ligation . Its synthesis and initial pharmacological studies date to 1976, though its regulatory approval timeline remains unspecified .

Eigenschaften

CAS-Nummer

59182-63-7

Molekularformel

C24H34ClN

Molekulargewicht

372 g/mol

IUPAC-Name

N-(1-cyclohexylpropan-2-yl)-3,3-diphenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C24H33N.ClH/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h3-4,7-10,13-16,20-21,24-25H,2,5-6,11-12,17-19H2,1H3;1H

InChI-Schlüssel

HDIWDSZQIUBDFT-UHFFFAOYSA-N

SMILES

CC(CC1CCCCC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Kanonische SMILES

CC(CC1CCCCC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Verwandte CAS-Nummern

57653-27-7 (Parent)

Synonyme

droprenylamine
droprenylamine hydrochloride
MG 8926
N-(3,3-diphenylpropyl)-alpha-methyl-beta-cyclohexylethylamine

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Droprenilamine hydrochloride belongs to the vasodilator class of nitrogen-containing heterocyclic compounds. Below is a comparative analysis with structurally or functionally related agents:

Table 1: Key Pharmacological and Chemical Comparisons

Compound Molecular Formula Mechanism of Action Key Indications Regulatory Status (FDA/EMA)
Droprenilamine HCl C₂₄H₃₃N·ClH Coronary vasodilation via calcium channel modulation Angina, ischemic heart disease FDA Preferred Term (UNII: OG73JS161X)
Molsidomine C₉H₁₄N₄O₄ Nitric oxide donor, smooth muscle relaxation Chronic angina EMA-scheduled (XEVMPD: SUB09044MIG)
Emopamil C₂₃H₃₀N₂ Calcium channel blocker, antiarrhythmic Hypertension, angina FDA Preferred Term (UNII: M514041RF7)
Cilostazol C₂₀H₂₇N₅O₂ Phosphodiesterase-III inhibitor Peripheral artery disease FDA-approved (UNII: N7Z035406B)
Prenylamine C₂₄H₂₇N Calcium antagonist, coronary vasodilation Angina (discontinued in some regions) Withdrawn in EU (QT risk)

Structural and Functional Differences

Mechanistic Diversity: Droprenilamine and prenylamine share calcium channel modulation but differ in stereochemical complexity. Molsidomine acts via nitric oxide release, targeting cyclic GMP pathways, unlike Droprenilamine’s direct coronary vasodilation .

Chemical Profiles: Droprenilamine’s diphenylpropylamine backbone contrasts with Emopamil’s inclusion of a nitrile group (C#N) and Cilostazol’s quinolinone ring . These structural variances influence pharmacokinetics (e.g., half-life, metabolism) and receptor affinity.

Clinical Applications: While Droprenilamine is studied preclinically for post-ischemic arrhythmia reduction, Cilostazol has robust clinical data for claudication . Fenalcomine (C₂₀H₂₇NO₂), another vasodilator, incorporates a nitro group (NO₂), enabling distinct redox signaling but posing stability challenges absent in Droprenilamine .

Table 2: Pharmacokinetic and Regulatory Highlights

Parameter Droprenilamine HCl Molsidomine Emopamil
Bioavailability Not reported 90% (oral) 60–70% (oral)
Metabolism Hepatic (CYP3A4) Hepatic (CYP2C9) Hepatic (CYP2D6)
Half-life ~4–6 hours (preclinical) 1.5–2 hours 8–12 hours
Trade Names None (generic) Corvatard®, Linsidomine Emopamil® (discontinued)
WHO INN Status Listed (1977) Listed (1991) Listed (1973)

Research Findings and Limitations

  • Efficacy : Droprenilamine increased coronary flow by 40% in canine models post-ligation, outperforming prenylamine ’s 25% improvement . However, human trials are lacking compared to Cilostazol ’s validated claudication endpoints .
  • Safety : Droprenilamine’s heart rate reduction in ischemic models suggests adrenergic modulation, a trait absent in Molsidomine .
  • Synthesis : Droprenilamine’s salt form (HCl) enhances solubility over Fenalcomine ’s free base, aiding formulation .

Q & A

Q. What are the primary analytical methods for identifying and quantifying Droprenilamine hydrochloride in experimental samples?

Droprenilamine hydrochloride (C₂₄H₃₃N·ClH) requires validated chromatographic techniques for identification and quantification. High-performance liquid chromatography (HPLC) with UV detection is recommended, as outlined in pharmacopeial standards for structurally similar compounds like Doxepin Hydrochloride. Ensure baseline resolution (R ≥ 1.5) between target analytes and related impurities using column parameters and mobile phases optimized for amine-containing molecules . Calibration curves should span 80–120% of the expected concentration range, with validation for specificity, linearity, and precision per ICH guidelines.

Q. How can researchers ensure the stability of Droprenilamine hydrochloride during synthesis and storage?

Stability studies should assess degradation under thermal, photolytic, and hydrolytic conditions. Store lyophilized powder in airtight, light-resistant containers at -20°C to minimize hydrolysis and oxidation. For solutions, use inert buffers (e.g., phosphate, pH 6–7) and avoid repeated freeze-thaw cycles, as recommended for structurally analogous vasodilators . Monitor impurity profiles using stability-indicating assays, particularly for byproducts like dealkylated derivatives or dimerization artifacts.

Q. What are the key physicochemical parameters to characterize Droprenilamine hydrochloride in preclinical studies?

Critical parameters include:

  • Solubility : Determine in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol).
  • Dissociation constant (pKa) : Use potentiometric titration or UV-spectroscopic methods.
  • Partition coefficient (LogP) : Employ shake-flask or HPLC-derived methods to predict membrane permeability. Reference the molecular descriptor guidelines from the USP monographs for related ammonium salts .

Advanced Research Questions

Q. How can researchers resolve and quantify (E)/(Z) isomerization in Droprenilamine hydrochloride derivatives?

Isomeric separation requires chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases containing 0.1% diethylamine to suppress peak tailing. Optimize column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to achieve resolution >2.0. Quantify isomer ratios using area normalization, and validate methods with spiked samples to confirm detection limits <0.1% .

Q. What experimental designs are optimal for evaluating Droprenilamine hydrochloride’s vasodilatory mechanism in vivo?

Use a factorial design to isolate pathways:

  • Animal models : Rat aortic ring assays pre-treated with L-NAME (nitric oxide synthase inhibitor) or indomethacin (cyclooxygenase inhibitor) to assess NO-dependent vs. prostaglandin-mediated effects.
  • Dose-response curves : Administer 0.1–10 mg/kg intravenously, monitoring blood pressure and heart rate.
  • Tissue specificity : Compare vascular beds (coronary, renal, cerebral) using wire myography. Reference methodologies from studies on Molsidomine, a structurally distinct but functionally related vasodilator .

Q. How should researchers address discrepancies in pharmacokinetic data across species for Droprenilamine hydrochloride?

Apply allometric scaling with correction factors for plasma protein binding and metabolic clearance. For example:

  • Rodent-to-human scaling : Use a 0.7 exponent for clearance and 1.0 for volume of distribution.
  • Interspecies variability : Perform cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to identify metabolic hotspots. Validate models using population pharmacokinetic software (e.g., NONMEM) and cross-reference with FDA guidance on bioanalytical method validation .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in Droprenilamine hydrochloride trials?

  • Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity.
  • Sensitivity analysis : Exclude outliers or studies with high risk of bias (e.g., non-blinded designs).
  • Subgroup analysis : Stratify by covariates like age, comorbidities, or concomitant medications. Follow NIH reporting standards for preclinical research, including power calculations and effect size estimates .

Q. How can researchers validate target engagement for Droprenilamine hydrochloride in complex biological systems?

Combine orthogonal assays:

  • Biophysical : Surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., calcium channels).
  • Cellular : siRNA knockdown of candidate receptors followed by functional assays (e.g., calcium flux).
  • In silico : Molecular docking simulations using the SMILES notation (CC(CC1CCCCC1)NCCC(C2CCCCC2)C3CCCCC3.Cl ) to predict binding poses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.